molecular formula C24H26O12 B016380 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside CAS No. 28541-71-1

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

Cat. No.: B016380
CAS No.: 28541-71-1
M. Wt: 506.5 g/mol
InChI Key: GBHHLVBZMNCURY-AZKGINQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a protected substrate for mannosidase enzymes, which are crucial in the study of lysosomal storage diseases and other glycosylation disorders .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside serves as a protected mannosidase substrate . It interacts with mannosidase enzymes, which cleave the mannose residues in glycoproteins and glycolipids . The nature of these interactions involves the cleavage of the glycosidic bond of the substrate by the enzyme, resulting in the release of 4-methylumbelliferone .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for mannosidase enzymes . These enzymes are involved in the processing of glycoproteins and glycolipids, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mannosidase enzymes . When the substrate is cleaved by the enzyme, it releases 4-methylumbelliferone, a fluorescent compound that can be detected and quantified . This allows for the measurement of mannosidase activity in biological samples .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time . As a substrate for enzymatic reactions, its effects on cellular function can be observed over time in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dependent on the dosage used

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of glycoproteins and glycolipids . It interacts with mannosidase enzymes, which are involved in the cleavage of mannose residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside typically involves the esterification of 4-Methylumbelliferyl with 2,3,4,6-tetra-O-acetyl-D-mannopyranoside in the presence of an acid catalyst. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain high production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside primarily undergoes hydrolysis reactions. The acetyl groups are removed under acidic or basic conditions to yield the active mannosidase substrate .

Common Reagents and Conditions

Major Products

The major product of hydrolysis is 4-Methylumbelliferyl a-D-mannopyranoside, which is the active form used in enzymatic assays .

Scientific Research Applications

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is extensively used in:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
  • 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside

Uniqueness

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside is unique due to its specificity for mannosidase enzymes, making it particularly valuable in the study of mannose-containing glycoproteins and related disorders .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHLVBZMNCURY-AZKGINQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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